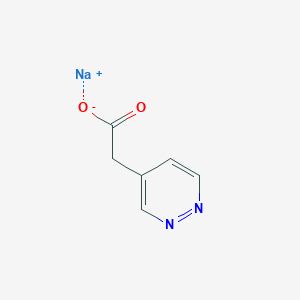

Sodium 2-(pyridazin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-(pyridazin-4-yl)acetate is an organic compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms at positions 1 and 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-4-yl)acetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:

- Pyridazine is reacted with acetic acid to form 2-(pyridazin-4-yl)acetic acid.

- The resulting 2-(pyridazin-4-yl)acetic acid is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

- Continuous flow reactors to ensure efficient mixing and reaction.

- Use of high-purity reagents to maintain product quality.

- Implementation of purification steps such as recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-(pyridazin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can yield hydrogenated pyridazine compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

- Oxidation products include pyridazine carboxylic acids.

- Reduction products include dihydropyridazine derivatives.

- Substitution reactions yield various alkylated or acylated pyridazine compounds .

Aplicaciones Científicas De Investigación

Chemistry

Sodium 2-(pyridazin-4-yl)acetate serves as a crucial building block for synthesizing more complex pyridazine derivatives. It undergoes various chemical reactions:

- Oxidation: Converts to pyridazine derivatives with different functional groups using oxidizing agents like potassium permanganate.

- Reduction: Yields hydrogenated pyridazine compounds using reducing agents such as sodium borohydride.

- Substitution Reactions: Participates in nucleophilic substitutions, allowing the incorporation of various functional groups into the pyridazine structure .

Biology

The compound has shown potential biological activities, particularly:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Modifications to its structure can enhance efficacy against specific bacteria like Chlamydia .

- Anticancer Activity: Research has demonstrated that this compound inhibits cell proliferation in cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent. The IC50 values indicate effective concentrations for therapeutic use .

Medicine

This compound is being explored for its therapeutic applications:

- Cardiovascular Drugs: Its derivatives are investigated for potential use in treating cardiovascular diseases.

- Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique reactivity allows for the development of new materials that can be tailored for particular applications in fields such as electronics and catalysis .

Antimicrobial Efficacy Study

A recent study evaluated the efficacy of this compound derivatives against a range of pathogens. Results showed that certain structural modifications significantly enhanced antimicrobial activity, particularly against resistant strains of bacteria.

Anticancer Research

Another study focused on the compound's anticancer properties, assessing its effects on various cancer cell lines. The findings indicated that this compound could inhibit tumor growth effectively, paving the way for further clinical investigations.

Mecanismo De Acción

The mechanism of action of Sodium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Pyridazine: The parent compound with a similar structure but without the acetate group.

Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.

Pyridazinecarboxylic Acid: Another derivative with a carboxyl group instead of the acetate group.

Uniqueness: Sodium 2-(pyridazin-4-yl)acetate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

Sodium 2-(pyridazin-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure : this compound is derived from pyridazine and acetic acid, with sodium hydroxide used to neutralize the resulting acid. The synthesis involves:

- Reaction of Pyridazine with Acetic Acid : This forms 2-(pyridazin-4-yl)acetic acid.

- Neutralization : The acid is neutralized with sodium hydroxide to yield this compound.

Industrial Production : Industrial methods for producing this compound involve continuous flow reactors and high-purity reagents to ensure product quality and efficiency in large-scale synthesis .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens:

- Bacterial Activity : Studies indicate that derivatives of pyridazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed a significant zone of inhibition (11–17 mm) against strains like Bacillus cereus and Escherichia coli .

- Antichlamydial Activity : Research has demonstrated that compounds similar to this compound can selectively target Chlamydia, affecting inclusion numbers, size, and morphology in infected cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Kinase Inhibition : this compound and its analogs have shown promise in inhibiting specific kinases associated with cancer progression. For example, a study highlighted its selectivity against human kinases involved in cancer pathways, suggesting potential for therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Kinase Interaction : The compound may inhibit serine/threonine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

- Cellular Uptake : Its structure allows for effective cellular uptake, leading to significant biological activity within target cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against a range of pathogens. The results indicated that certain modifications to the pyridazine structure significantly enhanced antimicrobial activity. For instance, compounds with electron-withdrawing groups exhibited improved efficacy against Chlamydia compared to their counterparts without such modifications .

Study on Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Data Summary Table

Propiedades

Número CAS |

1523571-92-7 |

|---|---|

Fórmula molecular |

C6H6N2NaO2 |

Peso molecular |

161.11 g/mol |

Nombre IUPAC |

sodium;2-pyridazin-4-ylacetate |

InChI |

InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |

Clave InChI |

LXOBLUBKEOLYBO-UHFFFAOYSA-N |

SMILES |

C1=CN=NC=C1CC(=O)[O-].[Na+] |

SMILES canónico |

C1=CN=NC=C1CC(=O)O.[Na] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.